molecular formula C25H21N3O4 B11021957 N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11021957
M. Wt: 427.5 g/mol
InChI Key: AQHJIEWCXMSADI-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with the following chemical formula:

C23H24N4O3S2\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_3\text{S}_2C23​H24​N4​O3​S2​

. It belongs to the class of isoindole derivatives and exhibits intriguing properties due to its unique structural features.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following key transformations:

    Acetylation: Starting from aniline, acetylation of the amino group yields N-acetylaniline.

    Condensation: N-acetylaniline reacts with an appropriate aldehyde (such as benzaldehyde) to form the isoindole core.

    Oxidation: The isoindole intermediate undergoes oxidation to introduce the carbonyl groups.

    Sulfonation: Finally, sulfonation at specific positions leads to the desired compound.

Reaction Conditions: The specific reaction conditions, reagents, and catalysts used in each step depend on the synthetic route chosen. Researchers have explored various variations to optimize yield and purity.

Industrial Production: While industrial-scale production methods are proprietary, laboratories typically adapt the synthetic routes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity: N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide participates in several chemical reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Substitution: Substituents can be introduced at different positions.

    Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.

Common Reagents: Common reagents include oxidizing agents (such as potassium permanganate), Lewis acids, and nucleophiles.

Major Products: The major products depend on the specific reaction conditions. Oxidation typically leads to carboxylic acid derivatives, while substitution may yield various functionalized isoindole compounds.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural diversity.

    Biological Studies: It may interact with specific receptors or enzymes.

    Materials Science: Its unique structure inspires novel materials.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely modulates specific cellular pathways, affecting biological processes.

Comparison with Similar Compounds

While N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is distinctive, similar isoindole derivatives include :

  • N-[4-(acetylamino)phenyl]-2-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-[4-(acetylamino)phenyl]-2-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

These compounds share structural motifs but exhibit distinct properties. Researchers continue to explore their applications and mechanisms.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide

InChI

InChI=1S/C25H21N3O4/c1-16(29)26-19-8-5-9-20(15-19)27-23(30)18-10-11-21-22(14-18)25(32)28(24(21)31)13-12-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,26,29)(H,27,30)

InChI Key

AQHJIEWCXMSADI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4

Origin of Product

United States

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